Differential Displacement of α7 vs. α4β2 Radioligand Binding Compared to Anabaseine, DMXB, and DMAC
DMAB-anabaseine exhibits intermediate selectivity for α7 over α4β2 nAChRs compared to other anabaseine derivatives. In competitive radioligand binding assays using rat brain membranes, DMAB-anabaseine displaced [³H]cytisine (putative α4β2) with an IC50 of 140 nM, whereas anabaseine was more potent (IC50 = 70 nM) and DMAC was significantly less potent (IC50 = 420 nM) [1]. This intermediate α4β2 affinity, combined with its α7 partial agonism, distinguishes DMAB-anabaseine from both the less selective anabaseine and the more α7-selective DMAC [2].
| Evidence Dimension | Displacement of [³H]cytisine binding to α4β2 nAChRs (IC50) |
|---|---|
| Target Compound Data | 140 nM (DMAB-anabaseine) |
| Comparator Or Baseline | Anabaseine: 70 nM; DMXB (GTS-21): 150 nM; Anabasine: 270 nM; DMAC: 420 nM |
| Quantified Difference | DMAB-anabaseine is 2-fold less potent at α4β2 than anabaseine (70 nM vs. 140 nM), 3-fold more potent than DMAC (420 nM vs. 140 nM), and comparable to DMXB (150 nM vs. 140 nM) |
| Conditions | Rat brain membrane homogenates; [³H]cytisine at 1 nM concentration |
Why This Matters
This intermediate α4β2 affinity profile makes DMAB-anabaseine a valuable comparator tool for structure-activity relationship (SAR) studies aiming to titrate α7/α4β2 selectivity within the benzylidene-anabaseine series.
- [1] Meyer EM, et al. Effects of anabaseine-related analogs on rat brain nicotinic receptor binding and on avoidance behaviors. Soc Neurosci Abstr. 1991;17(1-2). Data reported as: anabaseine (70 nM) > DMAB (140 nM) = DMXB (150 nM) > anabasine (270 nM) > DMAC (420 nM). View Source
- [2] de Fiebre CM, et al. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes. Mol Pharmacol. 1995;47(1):164-71. PMID: 7838125. View Source
